N-Nitrosobis(2-acetoxypropyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

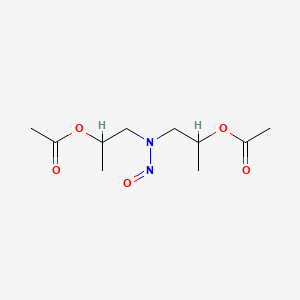

N-Nitrosobis(2-acetoxypropyl)amine, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O5 and its molecular weight is 246.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

N-Nitrosobis(2-acetoxypropyl)amine has been identified as a significant carcinogen, particularly in Syrian golden hamsters. Research indicates that it induces tumors in several organs, with a notable incidence of neoplasms in the respiratory tract and pancreas. A study demonstrated that after a single subcutaneous treatment, the pancreas was primarily affected, followed by the liver and lungs . Repeated applications led to an increased incidence of respiratory tract tumors compared to pancreatic tumors, suggesting a specific organ susceptibility to this compound .

Table 1: Tumor Incidence in Syrian Golden Hamsters

| Organ Affected | Tumor Type | Incidence (%) |

|---|---|---|

| Pancreas | Adenocarcinoma | High |

| Liver | Hepatocellular carcinoma | Moderate |

| Respiratory Tract | Lung tumors | High |

| Cheek Pouch | Papillomas | 10 |

| Lip | Trichoepitheliomas | 90 |

Experimental Models

Various animal models have been employed to study the effects of this compound:

- Syrian Golden Hamsters : This species has been extensively used due to its susceptibility to chemically induced pancreatic and lung cancers. Studies have shown that local application of the compound leads to a high incidence of epithelial neoplasms .

- Rat Models : While less commonly used for this specific nitrosamine, rats have been employed to study the general effects of nitrosamines on pancreatic cancer development .

Table 2: Comparison of Tumor Induction Across Models

| Animal Model | Tumor Type | Observations |

|---|---|---|

| Syrian Golden Hamster | Pancreatic ductal adenocarcinoma | High incidence with local application |

| Rat | Acinar cell adenomas | Induction observed but less similar to humans |

Implications for Human Health

The relevance of this compound extends beyond animal studies. Given the similarities in metabolic pathways between humans and experimental animals, there is a concern regarding its potential carcinogenic effects in humans. The International Agency for Research on Cancer has highlighted the role of nitrosamines, including this compound, in various human cancers such as pancreatic and esophageal cancers .

Regulatory Considerations

Due to its potent carcinogenic properties, this compound is subject to regulatory scrutiny. In cosmetic products and other consumer goods, strict limits are set on nitrosamine content due to their potential health risks . The European Commission has outlined guidelines for maximum allowable concentrations in products containing secondary amines that could react to form nitrosamines.

Análisis De Reacciones Químicas

Metabolic Deesterification to N-Nitrosobis(2-hydroxypropyl)amine

BAP undergoes enzymatic hydrolysis of its acetoxy groups (in vivo and in vitro), forming N-Nitrosobis(2-hydroxypropyl)amine (BHPA) . This reaction is catalyzed by esterases and is critical for its carcinogenicity, as BHPA is a direct-acting mutagen and pancreatic carcinogen .

-

In vitro studies : BAP is rapidly deesterified in liver homogenates (S9 fractions) from rats, hamsters, and humans, with NADP+ and cytochrome P-450 enzymes playing key roles .

-

In vivo evidence : Subcutaneous administration in hamsters results in BHPA as a primary metabolite, correlating with pancreatic tumor induction .

Mutagenicity and Metabolic Activation

BAP itself is not directly mutagenic but requires metabolic activation to exhibit mutagenic effects. Studies using Salmonella typhimurium TA100 strain revealed:

Table 1: Mutagenicity of BAP with Liver S9 Fractions

| S9 Source | Revertants/Plate (10 mg dose) | Inhibition by Metyrapone |

|---|---|---|

| Human Liver A | 250 | 100% |

| Human Liver B | 220 | 100% |

| Rat Liver | 310 | 65% |

| Hamster Liver | 290 | 58% |

-

Key findings :

Reactivity in Aqueous and Basic Conditions

While BAP’s stability under neutral conditions is high, its acetoxy groups render it susceptible to hydrolysis:

-

Base-catalyzed reactions : Although not directly observed for BAP, its structural analog N-Nitrosobis(2-oxopropyl)amine (BOP) undergoes intramolecular aldol condensation in basic media to form cyclic nitrosamines . BAP may follow similar pathways after deesterification to BHPA .

-

Hydrolysis : Acidic or enzymatic conditions cleave acetoxy groups, yielding BHPA and acetic acid .

Comparative Reactivity with Related Nitrosamines

Table 2: Reactivity and Carcinogenicity of BAP vs. Analogues

| Compound | Key Reaction | Primary Target Organ | Mutagenicity (TA100) |

|---|---|---|---|

| BAP | Deesterification → BHPA | Pancreas | Low (requires S9) |

| BHPA | Direct oxidative activation | Pancreas, Liver | High |

| BOP | Aldol condensation → cyclic derivative | Pancreas | Moderate |

Degradation and Stability in Formulations

-

Commercial samples of BAP-containing compounds (e.g., diisopropanolamine) show trace levels of BHPA (20–1,300 ppb), indicating slow hydrolysis during storage .

-

Stability is pH-dependent: Neutral or alkaline conditions accelerate degradation .

Synthetic and Analytical Considerations

Propiedades

Número CAS |

60414-81-5 |

|---|---|

Fórmula molecular |

C10H18N2O5 |

Peso molecular |

246.26 g/mol |

Nombre IUPAC |

1-[2-acetyloxypropyl(nitroso)amino]propan-2-yl acetate |

InChI |

InChI=1S/C10H18N2O5/c1-7(16-9(3)13)5-12(11-15)6-8(2)17-10(4)14/h7-8H,5-6H2,1-4H3 |

Clave InChI |

VGURJTTWZISZJM-UHFFFAOYSA-N |

SMILES |

CC(CN(CC(C)OC(=O)C)N=O)OC(=O)C |

SMILES canónico |

CC(CN(CC(C)OC(=O)C)N=O)OC(=O)C |

Sinónimos |

N-nitrosobis(2-acetoxypropyl)amine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.